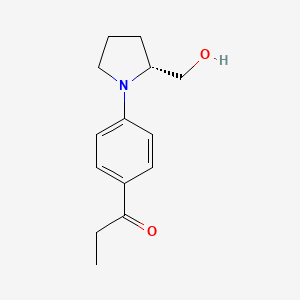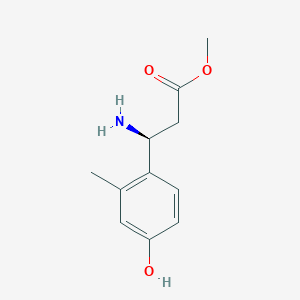
methyl (3S)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3S)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate is an organic compound with a complex structure that includes an amino group, a hydroxy group, and a methyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of (3S)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
化学反応の分析
Types of Reactions
Methyl (3S)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl (3S)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of methyl (3S)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Methyl (3S)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate can be compared with similar compounds such as:
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar structure but with a methoxy group instead of a methyl group.
Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(4-hydroxyphenyl)propanoate: Lacks the amino and methyl groups on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
methyl (3S)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate |
InChI |
InChI=1S/C11H15NO3/c1-7-5-8(13)3-4-9(7)10(12)6-11(14)15-2/h3-5,10,13H,6,12H2,1-2H3/t10-/m0/s1 |
InChIキー |
WAEYFQWBSODKDK-JTQLQIEISA-N |
異性体SMILES |
CC1=C(C=CC(=C1)O)[C@H](CC(=O)OC)N |
正規SMILES |
CC1=C(C=CC(=C1)O)C(CC(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



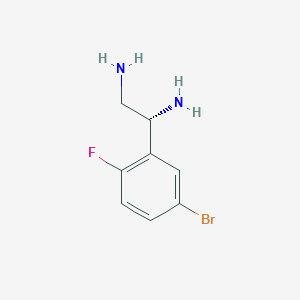
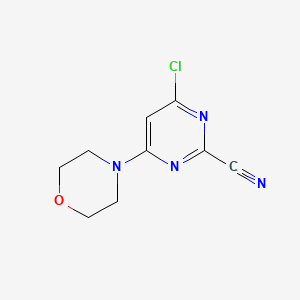
![(3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15237141.png)
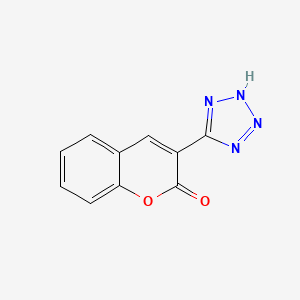
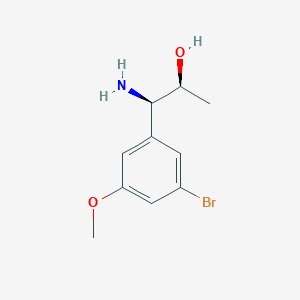

![Methyl 7-Oxa-2-Azaspiro[3.5]Nonane-5-Carboxylate Hydrochloride](/img/structure/B15237156.png)
![(1S,2S)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15237159.png)
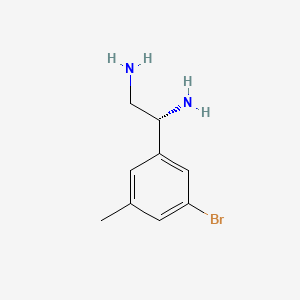
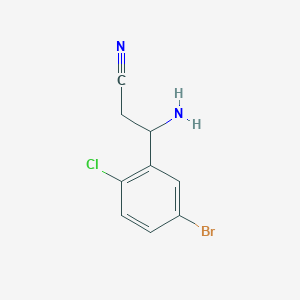
![4,6-Dibromo-2-methylbenzo[D]thiazol-5-amine](/img/structure/B15237179.png)

